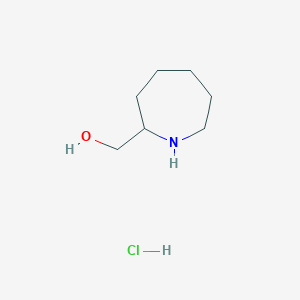![molecular formula C18H16N4O B2395772 2-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-1,3-benzoxazole CAS No. 2380193-57-5](/img/structure/B2395772.png)
2-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-1,3-benzoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-1,3-benzoxazole is a complex organic compound that incorporates both benzimidazole and benzoxazole moieties. These structures are known for their significant pharmacological activities, including antimicrobial, anticancer, and antiviral properties .
Méthodes De Préparation
The synthesis of 2-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-1,3-benzoxazole typically involves multiple steps:
Formation of Benzimidazole: This can be achieved by condensing o-phenylenediamine with formic acid or trimethyl orthoformate.
Formation of Azetidine: Azetidine derivatives can be synthesized through various methods, including the reaction of azetidin-2-ones with appropriate reagents.
Formation of Benzoxazole: Benzoxazole can be synthesized by cyclization of o-aminophenol with carboxylic acids or their derivatives.
Analyse Des Réactions Chimiques
2-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-1,3-benzoxazole undergoes various chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole and benzoxazole rings.
Cyclization: The compound can undergo cyclization reactions to form more complex structures.
Applications De Recherche Scientifique
2-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-1,3-benzoxazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound exhibits significant antimicrobial and anticancer activities.
Medicine: It is being studied for its potential use in developing new therapeutic agents.
Industry: The compound can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-1,3-benzoxazole involves its interaction with various molecular targets:
Antimicrobial Activity: The compound disrupts the cell membrane of microorganisms, leading to cell death.
Anticancer Activity: It inhibits the polymerization of tubulin, preventing cell division and inducing apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
2-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-1,3-benzoxazole can be compared with other similar compounds:
Benzimidazole Derivatives: These compounds also exhibit significant pharmacological activities but may differ in their specific targets and efficacy.
Benzoxazole Derivatives: These compounds are known for their antimicrobial and anticancer properties but may have different mechanisms of action.
Azetidine Derivatives: These compounds are studied for their potential use in various therapeutic applications.
Propriétés
IUPAC Name |
2-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]-1,3-benzoxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O/c1-12-19-14-6-2-4-8-16(14)22(12)13-10-21(11-13)18-20-15-7-3-5-9-17(15)23-18/h2-9,13H,10-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJMJRRQMEXXDRH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CN(C3)C4=NC5=CC=CC=C5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3,4-dimethyl-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2395690.png)
![2-chloro-N-[(3,5-dichlorophenyl)methyl]-N-methylacetamide](/img/structure/B2395691.png)
![(3-fluoro-4-methylphenyl)((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2395694.png)
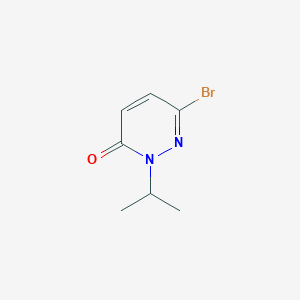
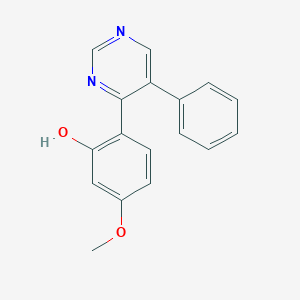
![2-chloro-6-methyl-N-[(oxan-2-yl)methanesulfonyl]pyridine-4-carboxamide](/img/structure/B2395699.png)
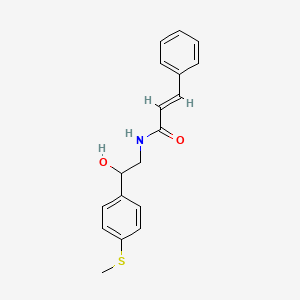

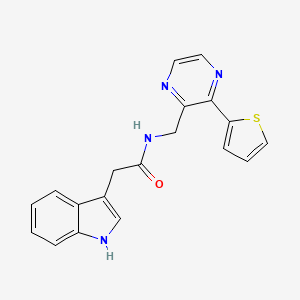
![2-[1-(3-chloro-4-morpholinophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-fluorophenyl)-2-oxoacetamide](/img/structure/B2395704.png)

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B2395706.png)
![3-[(4-Methyl-1,2-oxazol-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2395707.png)
